The Discovery and Synthesis of HSD17B13 Inhibitor BI-3231: A Technical Guide
The Discovery and Synthesis of HSD17B13 Inhibitor BI-3231: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[1] This has spurred significant interest in the discovery and development of small molecule inhibitors of HSD17B13. This technical guide details the discovery and synthesis of BI-3231, a potent and selective chemical probe for HSD17B13. While the specific compound "Hsd17B13-IN-46" did not yield public information, BI-3231 serves as a well-characterized example of a potent inhibitor of this enzyme.
Discovery of BI-3231
BI-3231 was identified through a high-throughput screening (HTS) campaign aimed at discovering inhibitors of HSD17B13.[1] The initial screening identified a moderately active compound, which then underwent extensive optimization of its functional and physicochemical properties, ultimately leading to the discovery of BI-3231 (also referred to as compound 45 in the primary literature).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for BI-3231, including its in vitro potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of BI-3231
| Parameter | Species | Value | Reference |
| IC50 | Human (hHSD17B13) | 1 nM | [2][3] |
| Mouse (mHSD17B13) | 13 nM | [2] | |
| Ki | Human (hHSD17B13) | 0.7 ± 0.2 nM | [4][5] |
| Cellular IC50 | Human (HEK cells) | 11 ± 5 nM | [4] |
Table 2: Selectivity Profile of BI-3231
| Off-Target | Assay Type | Result | Reference |
| HSD17B11 | Enzymatic Assay | >10 µM | [4][5] |
| SafetyScreen44 Panel | Various | Clean at 10 µM (except for 49% inhibition of COX-2) | [4][6] |
Table 3: Physicochemical and Pharmacokinetic Properties of BI-3231
| Parameter | Value | Reference |
| Water Solubility | Good | [7] |
| Permeability | Good | [7] |
| Metabolic Stability (Human and Mouse Hepatocytes) | Medium | [7] |
| In Vivo Clearance (Mouse and Rat) | Rapid | [6] |
| Oral Bioavailability (Mouse) | Low | [6] |
Experimental Protocols
HSD17B13 Enzymatic Assay
This protocol describes the method used to determine the in vitro potency of inhibitors against recombinant HSD17B13.
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Reagents and Materials:
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Purified recombinant human or mouse HSD17B13 enzyme.
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Assay buffer.
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Estradiol (substrate).
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NAD+ (co-substrate).
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Test compound (e.g., BI-3231) in DMSO.
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Microtiter plates.
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Girard's Reagent T to stop the reaction and derivatize the product.
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LC-MS/MS for detection.
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-
Procedure:
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Diluted purified recombinant HSD17B13 enzyme is added to the wells of a microtiter plate containing the test compound.
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The plate is incubated for 15 minutes at room temperature.
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A mixture of estradiol and NAD+ is added to initiate the enzymatic reaction.
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The reaction is incubated for 4 hours at room temperature.
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The reaction is stopped by the addition of Girard's Reagent T.
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The formation of the product, estrone, is quantified by LC-MS/MS.
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IC50 values are calculated from the dose-response curves.[1]
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Cellular HSD17B13 Assay
This protocol outlines the method for assessing the activity of inhibitors in a cellular context.
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Reagents and Materials:
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HEK (Human Embryonic Kidney) cells overexpressing human HSD17B13.
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Cell culture medium.
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Test compound (e.g., BI-3231) in DMSO.
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Substrate (e.g., estradiol).
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LC-MS/MS for detection.
-
-
Procedure:
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HEK cells overexpressing HSD17B13 are seeded in multi-well plates and cultured.
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The cells are treated with various concentrations of the test compound.
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The substrate is added to the cells.
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After an incubation period, the cell culture supernatant is collected.
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The conversion of the substrate to its product is measured by LC-MS/MS.
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Cellular IC50 values are determined from the resulting dose-response curves.[4]
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Synthesis of BI-3231
The synthesis of BI-3231 is a multi-step process. The following diagram illustrates the key transformations.
Caption: Synthetic route to BI-3231.
HSD17B13 Signaling and Mechanism of Action
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[8][9] Its overexpression is linked to increased lipid accumulation.[10] The enzyme is involved in lipid metabolism and inflammation-related pathways.[11] Inhibition of HSD17B13 is expected to ameliorate the pathological processes of NASH. The binding of BI-3231 to HSD17B13 is dependent on the presence of the cofactor NAD+.[7] This suggests an uncompetitive mode of inhibition with respect to NAD+.[7]
Caption: HSD17B13 signaling in liver disease.
Conclusion
BI-3231 is a potent, selective, and well-characterized inhibitor of HSD17B13. It serves as a valuable chemical probe to further investigate the biological function of HSD17B13 and as a starting point for the development of therapeutics for NASH and other liver diseases. The data and protocols presented in this guide provide a comprehensive overview for researchers in the field of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. eubopen.org [eubopen.org]
- 5. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
